Gold(I) catalysts enable efficient cycloisomerization of 3-methoxy-1,6-enynes through a tandem cyclization/-sigmatropic rearrangement mechanism. The reaction initiates with η²-coordination of the gold(I) complex to the alkyne, activating it for nucleophilic attack by the methoxy group. This step generates a strained cyclopropyl gold(I) carbene intermediate, which undergoes a -sigmatropic rearrangement to form a cycloheptene derivative. The methoxy substituent at the C3 position plays a critical role by stabilizing the oxonium ion intermediate, ensuring high regioselectivity and preventing alternative reaction pathways.
Optimization studies demonstrate that cationic gold(I) complexes, such as [Au(PPh₃)]NTf₂, achieve yields exceeding 80% in toluene at 80°C. Substrate scope analysis reveals tolerance for diverse aryl and alkyl substituents on the enyne, provided steric bulk at the propargylic position remains moderate. Computational models suggest the sigmatropic rearrangement proceeds via a concerted asynchronous transition state, with gold(I) stabilization lowering the activation barrier by approximately 15 kcal/mol compared to uncatalyzed systems.
Molybdenum alkylidene complexes, particularly Schrock-type catalysts, facilitate RCEYM through a "yne-then-ene" mechanistic pathway. Density functional theory (DFT) calculations reveal that the reaction proceeds via a metallacyclobutene intermediate with square pyramidal geometry, which undergoes ring-opening to generate the cyclized product. The exo/endo selectivity depends on steric interactions between the alkyne substituents and the molybdenum center, with bulky groups favoring exo products (70:30 exo:endo ratio).
Key mechanistic steps include:
Catalyst tuning through pyrrolyl ligands enhances turnover frequencies by 3-fold compared to traditional aryloxide ligands, achieving complete conversion of 1,6-enynes within 2 hours at 25°C.
Indium(III) iodide catalyzes stereospecific cycloisomerization of 1,5-enynes through a cascade 6-endo-dig cyclization/hydroarylation sequence. The reaction proceeds via a non-classical carbocation intermediate stabilized by indium(III)-π interactions, as evidenced by deuterium labeling studies. For 3-methoxy-7-methyloct-6-en-1-yne derivatives, this method achieves 85% yield with exclusive cis-diastereoselectivity when using Z-configured enynes.
Mechanistic investigations combining DFT calculations and kinetic isotope effects (KIE = 1.8) support a two-step process:
The catalytic system demonstrates broad functional group tolerance, enabling synthesis of benzo[b]chromenes and phenanthridine derivatives through variation of the aryl nucleophile.
Radical-mediated 5-endo-trig cyclizations provide access to functionalized cyclopentanol derivatives from bromomethyldimethylsilyl propargyl ethers. The cascade initiates with 5-exo-dig cyclization of a silyl radical, followed by 1,5-hydrogen transfer and final 5-endo-trig cyclization. Steric effects profoundly influence pathway selectivity:
| Propargylic Substituent | 5-endo Yield (%) | Alternative Products (%) |
|---|---|---|
| tert-Butyl | 14 | 86 (olefins) |
| Isopropyl | 72 | 28 (olefins) |
| Benzyl | 0 | 100 (olefins) |
The Thorp-Ingold effect accelerates cyclization rates for gem-disubstituted systems, with activation energies decreasing by 4.2 kcal/mol compared to monosubstituted analogues.
Radical cascades achieve high diastereoselectivity (up to 95:5 dr) through stereoelectronic control in the 1,5-hydrogen transfer step. Transition state analysis reveals staggered conformations minimize allylic strain during hydrogen abstraction, favoring axial attack on the vinyl radical intermediate. For 3-methoxy-substituted systems, methoxy group orientation dictates facial selectivity, with equatorial positioning leading to cis-diol formation in 89% of cases.
The dominant reaction pathway in enyne cyclizations depends on catalyst electronic properties and substrate geometry:
Molybdenum-Catalyzed RCEYM
Gold(I)-Catalyzed Cycloisomerization
Electronic factors dominate in gold systems due to carbophilic π-activation, while molybdenum catalysis relies on orbital-controlled [2+2] cycloadditions. For radical processes, steric bulk at propargylic positions overrides electronic preferences, increasing 5-endo-trig cyclization efficiency by 6-fold compared to linear systems.
Metallacyclobutene intermediates represent critical species in the catalytic transformation of 3-methoxy-7-methyloct-6-EN-1-yne and related enyne substrates [1] [2]. These four-membered metallocyclic structures form through the coordination and subsequent cyclization of alkyne fragments with transition metal carbene complexes, particularly in enyne metathesis reactions [3]. The formation of metallacyclobutene intermediates occurs via a two-step process involving initial alkyne coordination to the metal center followed by a [2+2] cycloaddition with the metal-carbene bond [2] [4].
In the case of molybdenum-based catalysts, metallacyclobutenes exhibit remarkably short lifetimes and exist as transient intermediates that directly participate in the catalytic cycle [3]. These intermediates can adopt multiple isomeric forms depending on the coordination environment around the metal center, with the specific geometry significantly influencing the subsequent reaction pathway and product distribution [3] [5]. The electronic nature of the alkyne substituents, particularly the methoxy group in 3-methoxy-7-methyloct-6-EN-1-yne, affects both the stability and reactivity of these metallacyclobutene species [6] [7].
Computational studies have revealed that metallacyclobutene formation represents a key step in determining the overall selectivity of enyne metathesis processes [3] [8]. The energy barriers associated with metallacyclobutene formation and subsequent ring-opening processes are highly dependent on the substitution pattern of the enyne substrate, with electron-donating groups such as methoxy substituents generally facilitating the formation of these intermediates [9] [7].
Metallacyclobutene intermediates derived from 3-methoxy-7-methyloct-6-EN-1-yne can adopt two distinct coordination geometries around the metal center: trigonal bipyramidal and square pyramidal arrangements [3] [5]. The trigonal bipyramidal geometry features five coordination sites with bond angles of 90° and 120°, where three ligands occupy equatorial positions and two occupy axial positions [5] [10]. In contrast, the square pyramidal geometry arranges four ligands in a square planar configuration with a fifth ligand positioned above the metal center [10] [11].
Density functional theory calculations have demonstrated that trigonal bipyramidal metallacyclobutenes generally exhibit lower energy compared to their square pyramidal counterparts [3] [10]. This energy difference arises from the more favorable electron pair arrangements in the trigonal bipyramidal structure, which minimizes repulsive interactions between bonding and non-bonding electron pairs [10]. The preference for trigonal bipyramidal geometry becomes particularly pronounced when electron-donating substituents such as methoxy groups are present on the enyne substrate [3] [12].
| Coordination Geometry | Coordination Number | Bond Angles | Relative Stability | Common in Metathesis |
|---|---|---|---|---|
| Trigonal Bipyramidal | 5 | 90° and 120° | Lower energy | Yes |
| Square Pyramid | 5 | 90° (predominantly) | Higher energy | Yes |
| Tetrahedral | 4 | 109.5° | Variable | Less common |
| Square Planar | 4 | 90° | Variable | Less common |
| Octahedral | 6 | 90° | Stable | No |
The interconversion between trigonal bipyramidal and square pyramidal geometries occurs through pseudorotation mechanisms that involve minimal energy barriers [3] [13]. However, the ring-opening of metallacyclobutenes proceeds preferentially from the square pyramidal geometry, making this isomerization process crucial for catalytic turnover [3]. The methoxy substituent in 3-methoxy-7-methyloct-6-EN-1-yne can influence this interconversion through both steric and electronic effects, potentially stabilizing one geometry over another [12] [14].
Computational studies using density functional theory methods have provided detailed insights into the isomerization barriers between square pyramidal and trigonal bipyramidal metallacyclobutene geometries [3] [13]. These calculations reveal that the energy barrier for interconversion between these two forms is typically low, ranging from 2-8 kcal/mol depending on the specific metal center and ligand environment [3] [15]. The relatively low barrier enables rapid equilibration between the two geometries under typical reaction conditions.
The presence of methoxy substituents in enynes such as 3-methoxy-7-methyloct-6-EN-1-yne significantly affects these isomerization barriers through electronic and coordinative effects [3] [12]. Methoxy groups can participate in secondary coordination interactions with the metal center, potentially stabilizing specific geometries and altering the energy landscape for isomerization [12] [14]. Computational modeling has shown that these interactions can increase the energy difference between trigonal bipyramidal and square pyramidal forms by 3-5 kcal/mol [3].
Advanced computational methods, including Born-Oppenheimer molecular dynamics simulations, have been employed to study the dynamic behavior of these metallacyclobutene intermediates [13] [16]. These studies reveal that the isomerization process occurs through concerted ligand rearrangements rather than stepwise mechanisms, with transition states that exhibit characteristics intermediate between the two limiting geometries [13]. The computational results demonstrate excellent agreement with experimental kinetic data when appropriate corrections for dispersion interactions and solvation effects are included [3] [15].
The stereochemical outcome of reactions involving 3-methoxy-7-methyloct-6-EN-1-yne is governed by a complex interplay of steric and electronic factors that determine the preferred approach of reactants and the stability of resulting intermediates [17] [9]. The exo versus endo selectivity in cycloaddition reactions represents a fundamental aspect of stereochemical control, with the methoxy substituent playing a crucial role in directing the stereochemical outcome [18] [6].
Steric factors primarily involve repulsive interactions between substituents on the reacting partners, with bulky groups generally favoring exo approach pathways to minimize unfavorable steric contacts [17] [7]. In the case of 3-methoxy-7-methyloct-6-EN-1-yne, the methoxy group introduces both steric bulk and electronic effects that influence selectivity [6] [12]. The size of the methoxy substituent is moderate compared to larger alkyl groups, but its placement at the 3-position creates significant steric interactions during certain approach geometries [9] [18].
Electronic factors encompass orbital interactions, charge distribution effects, and secondary bonding interactions that can either stabilize or destabilize specific transition states [9] [6]. Electron-withdrawing groups typically favor endo selectivity through stabilizing orbital interactions, while electron-donating groups like methoxy tend to favor exo selectivity by destabilizing certain transition states [17] [9]. The methoxy group in 3-methoxy-7-methyloct-6-EN-1-yne acts as an electron-donating substituent, generally promoting exo selectivity in cycloaddition reactions [6] [7].
| Factor Type | Specific Factor | Effect on Selectivity | Mechanism | Magnitude |
|---|---|---|---|---|
| Steric | Bulky alkyne substituents | Favors exo | Minimizes repulsion | Large |
| Steric | Metal center sterics | Affects both | Spatial hindrance | Moderate |
| Electronic | Electron-withdrawing groups | Favors endo | Stabilizes intermediate | Moderate |
| Electronic | Electron-donating groups | Favors exo | Destabilizes transition state | Small |
| Conformational | Methoxy group orientation | Controls approach | Chelation/coordination | Large |
The competition between steric and electronic effects often determines the overall selectivity observed in reactions of 3-methoxy-7-methyloct-6-EN-1-yne [9] [7]. When steric effects dominate, exo selectivity is typically observed due to the minimization of repulsive interactions [17] [18]. However, when electronic effects become more significant, the outcome can shift toward endo selectivity if favorable orbital interactions outweigh steric penalties [9] [6]. The relative importance of these factors depends on the specific reaction conditions, catalyst system, and other substituents present on the reacting partners [7] [8].
Conformational control represents a sophisticated approach to achieving stereochemical selectivity in sigmatropic rearrangements of methoxy-substituted enynes such as 3-methoxy-7-methyloct-6-EN-1-yne [19] [20]. The methoxy substituent can adopt different orientations relative to the enyne framework, with each conformation leading to distinct stereochemical outcomes in subsequent rearrangement reactions [19] [21]. This conformational bias arises from intramolecular interactions between the methoxy group and other portions of the molecule, including potential coordination to metal catalysts [12] [14].
The [22] [22]-sigmatropic rearrangement of methoxy-substituted enynes proceeds through transition states that can adopt either boat or chair conformations [19] [20]. The presence of the methoxy group influences the relative stability of these conformations through both steric and electronic effects [19] [21]. In boat transition states, the methoxy substituent can participate in stabilizing interactions that lower the activation energy for rearrangement, while in chair conformations, steric interactions may destabilize the transition state [19] [20].
Torqueselectivity, defined as the preferential rotation about specific bonds during electrocyclic processes, plays a crucial role in determining the stereochemical outcome of sigmatropic rearrangements [19] [20]. The methoxy group in 3-methoxy-7-methyloct-6-EN-1-yne can bias the direction of rotation through asymmetric steric interactions or electronic effects [19] [21]. This torqueselective control allows for the predictable formation of specific stereoisomers from prochiral starting materials [20].
Experimental studies have demonstrated that conformational control in methoxy-substituted enynes can be enhanced through careful design of the substrate structure [19] [21]. Strategic placement of additional substituents or the use of conformationally restrictive frameworks can amplify the directing effects of the methoxy group [21]. These approaches have enabled the development of highly stereoselective synthetic methods that exploit conformational bias to achieve excellent selectivity in complex molecular transformations [19] [20].
The formal total synthesis of clavukerin A represents a landmark achievement in demonstrating the strategic utility of 3-methoxy-1,6-enyne motifs in natural product synthesis [1] [2]. This marine trinorguaiane sesquiterpene, originally isolated from the Okinawan soft coral Clavularia koellikeri, showcases the power of gold-catalyzed cycloisomerization as a key synthetic transformation [1].
The retrosynthetic approach to clavukerin A employed a gold-catalyzed cycloisomerization of a 3-methoxy-1,6-enyne as the pivotal bond-forming reaction [1] [2]. This strategy enabled the construction of the cycloheptane framework characteristic of trinorguaiane sesquiterpenes through a unique mechanistic pathway. The cycloheptenone intermediate 4 served as a crucial synthetic precursor, accessible via the cycloisomerization of enyne substrate 5 [1].
The synthesis of the enyne substrate 5 commenced with alkylation of methyl acetoacetate using bromide 6, affording compound 7 in 55% yield [1]. Subsequent propargylation followed by lithium chloride-mediated decarbomethoxylation yielded ketone 8 in 51% overall yield over two steps [1]. The addition of a vinyl group to ketone 8 produced alkynol 9 in 90% yield as an inseparable 3:1 mixture of diastereomers, with the diastereomeric ratio determined through proton nuclear magnetic resonance integration [1]. Final methylation provided the target 1,6-enyne 5 in 88% yield [1].
The gold-catalyzed transformation employed the pre-generated cationic complex Au[P(C₆F₅)₃]⁺SbF₆⁻ at 2 mole percent loading [1] [2]. This reaction produced the relatively unstable enol ether 12, which underwent immediate treatment with aqueous silica gel to afford ketone 4 in 93% yield over two steps [1]. The mechanistic pathway proceeds through initial heterocyclization intermediate 10 followed by rearranged intermediate 11 [1]. Notably, this transformation maintained consistent yields when performed on multi-millimole scales, demonstrating its practical scalability [1].
The final stages of the formal synthesis explored two distinct strategic pathways [1]. The preferred approach involved sequential hydrogenation-cyclization of ketone 4. While initial attempts using various palladium catalysts and Wilkinson catalyst showed poor stereoselectivity, the use of rhodium on alumina significantly improved selectivity, affording the desired cis-ketone 3 in 94% yield with approximately 13:1 selectivity [1] [2]. The structure of 3 was confirmed through comparison with literature spectroscopic data, completing the formal synthesis since 3 had been previously converted to clavukerin A [1].
Table 1. Synthetic Steps in Clavukerin A Formal Total Synthesis
| Synthetic Step | Starting Material | Product | Yield (%) | Selectivity |
|---|---|---|---|---|
| Alkylation of methyl acetoacetate | Methyl acetoacetate + bromide 6 | Compound 7 | 55 | N/A |
| Propargylation and decarbomethoxylation | Compound 7 | Ketone 8 | 51 | N/A |
| Vinyl addition to ketone | Ketone 8 | Alkynol 9 | 90 | 3:1 dr |
| Methylation to form 1,6-enyne | Alkynol 9 | Enyne 5 | 88 | N/A |
| Gold-catalyzed cycloisomerization | Enyne 5 | Enol ether 12 | 93 | Single product |
| Hydrolysis to ketone | Enol ether 12 | Ketone 4 | 93 | Single product |
| Rhodium-catalyzed hydrogenation | Ketone 4 | cis-Ketone 3 | 94 | 13:1 selectivity |
The strategic deployment of 3-methoxy-1,6-enyne motifs extends beyond single target synthesis to encompass broader applications in polycyclic terpene construction [3] [4]. These structural units serve as versatile building blocks that enable rapid assembly of complex carbocyclic frameworks characteristic of terpenoid natural products [5] [6].
Gold-catalyzed reactions of 3-methoxy-1,6-enynes proceed through distinctive mechanistic pathways that differ significantly from other enyne cycloisomerization patterns [5] [6]. The methoxy substituent at the C-3 position plays a crucial role in directing the cyclization outcome through electronic and steric effects [5]. The reaction mechanism involves initial coordination of the gold catalyst to the alkyne triple bond, followed by nucleophilic attack of the alkene to form a cyclopropyl gold carbene intermediate [6]. Subsequently, the methoxy group participates in a [7] [7]-sigmatropic rearrangement, leading to the formation of cycloheptene derivatives with high regioselectivity [5].
The transformation demonstrates remarkable tolerance for various functional groups commonly encountered in terpene synthesis [5] [6]. Substrates bearing different substitution patterns on both the alkyne and alkene components undergo efficient cycloisomerization under mild conditions [6]. The position of double bonds in the five-membered ring products depends on the type of heterocycle tether employed, providing opportunities for structural diversification [5]. This broad substrate scope enables the construction of diverse polycyclic architectures relevant to multiple terpene families [6].
Recent advances have demonstrated the utility of 3-methoxy-1,6-enyne cycloisomerizations in the synthesis of structurally complex terpenes beyond simple cycloheptane-containing targets [8]. The transformation has proven particularly valuable in constructing polycyclic frameworks containing multiple ring systems, where the cycloisomerization product serves as a platform for subsequent ring-forming reactions [8]. The mild reaction conditions and high functional group tolerance make this approach compatible with sensitive structural features commonly found in advanced synthetic intermediates [6].
Table 2. Gold-Catalyzed Cycloisomerization Reaction Conditions
| Parameter | Condition/Value |
|---|---|
| Catalyst | Au[P(C₆F₅)₃]⁺SbF₆⁻ |
| Catalyst Loading | 2 mol% |
| Reaction Scale | Multi-mmol scale compatible |
| Temperature | Room temperature |
| Solvent | Various organic solvents |
| Mechanism | Heterocyclization via cyclopropyl gold carbene |
| Product Type | Cycloheptene frameworks |
The incorporation of 3-methoxy-1,6-enyne motifs into synthetic strategies requires careful consideration of substrate design and reaction timing [8]. The electronic properties of the methoxy group influence both the cyclization efficiency and the regioselectivity of the transformation [5]. Synthetic planning must account for the stereochemical requirements of the target natural product, as the cycloisomerization typically proceeds with high stereospecificity [6]. The timing of the gold-catalyzed step within the overall synthetic sequence often proves critical, as the cycloisomerization products may be sensitive to subsequent transformations [8].
The synthesis of trans-fused bicyclo[5.1.0]octane derivatives through biomimetic approaches represents one of the most challenging applications of enyne cycloisomerization chemistry in natural product synthesis [3] [9]. These highly strained ring systems occur in various natural products and require sophisticated synthetic strategies that often mirror biosynthetic pathways [9].
The trans-fused bicyclo[5.1.0]octane motif presents exceptional synthetic challenges due to its high strain energy [9]. Computational studies have demonstrated that trans-fused arrangements are thermodynamically less favorable than their cis-fused counterparts by significant energy margins [9]. This inherent instability necessitates the development of specialized synthetic methodologies that can overcome thermodynamic barriers while maintaining stereochemical control [9].
Recent mechanistic studies have revealed that gold-catalyzed cyclization cascades can selectively form trans-fused bicyclo[5.1.0]octanes under specific conditions [9]. The stereochemical outcome depends critically on the substitution pattern of the starting dienyne substrates [9]. (E)-configured enynes preferentially afford trans-fused products as single diastereomers, while (Z)-configured substrates typically yield mixtures of cis and trans isomers [9]. The formation of trans-fused cyclopropanes results from the rigidity of the intermediate gold carbene complexes and the geometric constraints imposed by the fused ring system [9].
The biomimetic formation of trans-fused bicyclo[5.1.0]octane derivatives has found application in the synthesis of several natural product families [9] [10]. These transformations are particularly valuable in accessing cyclopropane-containing terpenoids, where the strained ring system serves as a key structural element [10]. The synthetic utility extends to the construction of complex polycyclic frameworks found in various sesquiterpenes and diterpenes [10].
The development of effective catalytic systems for trans-bicyclo[5.1.0]octane formation has required extensive optimization of reaction conditions and catalyst structures [9]. Computational studies using density functional theory have provided insights into the factors governing stereoselectivity in these transformations [9]. The choice of gold catalyst, reaction temperature, and solvent system all influence the stereochemical outcome of the cyclization [9]. These studies have led to the identification of optimal conditions that favor trans-fused product formation while minimizing competing reaction pathways [9].
Table 3. Biomimetic Bicyclo[5.1.0]octane Formation Parameters
| Reaction Parameter | Optimal Conditions |
|---|---|
| Substrate Configuration | (E)-dienyne for trans-selectivity |
| Gold Catalyst | [(JohnPhos)Au(MeCN)]SbF₆ |
| Temperature | Room temperature |
| Reaction Time | Instantaneous to minutes |
| Selectivity | Single diastereomer for (E)-substrates |
| Side Products | Naphthalene derivatives (minor) |
| Mechanism | Cyclopropyl gold carbene intermediate |